![molecular formula C21H20O5 B14579385 4-Oxo-7-[(5-phenylpentyl)oxy]-4H-1-benzopyran-2-carboxylic acid CAS No. 61270-51-7](/img/structure/B14579385.png)
4-Oxo-7-[(5-phenylpentyl)oxy]-4H-1-benzopyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-7-((5-phenylpentyl)oxy)-4H-chromene-2-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of chromene derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-7-((5-phenylpentyl)oxy)-4H-chromene-2-carboxylic acid typically involves the reaction of a suitable chromene derivative with a phenylpentyl group. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, followed by their conversion to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques like chromatography for purification and spectroscopic methods for characterization.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-7-((5-phenylpentyl)oxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phenylpentyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or other reduced forms.
Scientific Research Applications
4-Oxo-7-((5-phenylpentyl)oxy)-4H-chromene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Oxo-7-((5-phenylpentyl)oxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-7-((5-phenylpentyl)oxy)-4H-1-benzopyran-2-carboxylic acid: A closely related compound with similar structural features.
Pyrazoline Derivatives: Compounds with a nitrogen-based hetero-aromatic ring structure, known for their biological activities.
Uniqueness
4-Oxo-7-((5-phenylpentyl)oxy)-4H-chromene-2-carboxylic acid is unique due to its specific structural features and the presence of the phenylpentyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
61270-51-7 |
|---|---|
Molecular Formula |
C21H20O5 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-oxo-7-(5-phenylpentoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C21H20O5/c22-18-14-20(21(23)24)26-19-13-16(10-11-17(18)19)25-12-6-2-5-9-15-7-3-1-4-8-15/h1,3-4,7-8,10-11,13-14H,2,5-6,9,12H2,(H,23,24) |
InChI Key |
OZYKWXFVRKHCQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCOC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


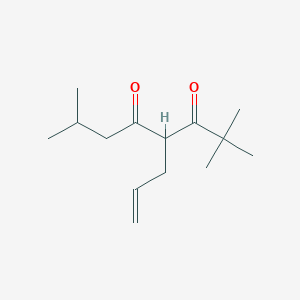
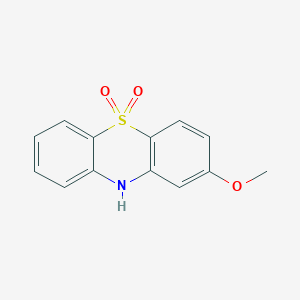
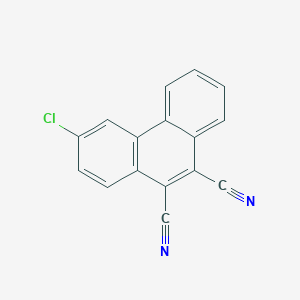
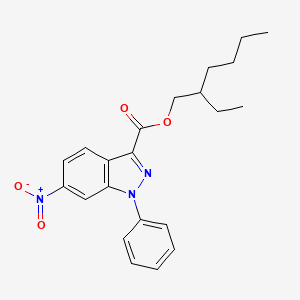
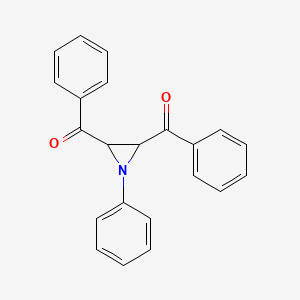
![6-Chloro-1-[(4-methoxyphenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14579330.png)
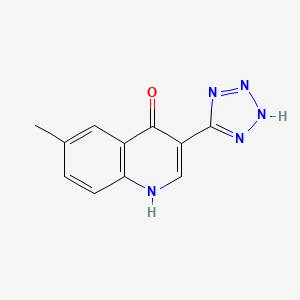
![2-(5-Nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B14579336.png)
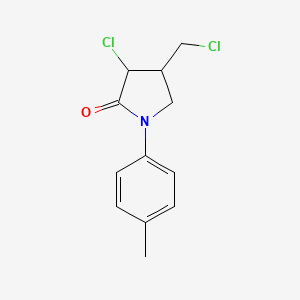
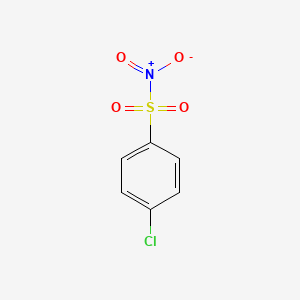
![6-Methyl-3,4-dihydro-2H-pyrimido[2,1-a]phthalazin-7(6H)-one](/img/structure/B14579356.png)
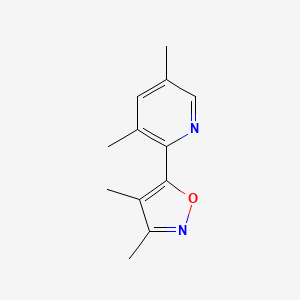

![Phenyl-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B14579378.png)
